molecular formula C20H36O12 B10778107 3-N-Octanoylsucrose

3-N-Octanoylsucrose

Cat. No.: B10778107
M. Wt: 468.5 g/mol
InChI Key: NMVDZWILYFXVBZ-PQJCEUABSA-N
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Description

3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside is a saccharolipid, a class of organic compounds where fatty acids are linked directly to a sugar backbone. These compounds are compatible with membrane bilayers and are distinct from other glycolipids due to the direct linkage of fatty acids to the sugar moiety .

Chemical Reactions Analysis

Types of Reactions

3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the sugar backbone.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside involves its integration into membrane bilayers due to its amphiphilic nature. The compound interacts with lipid molecules in the membrane, potentially affecting membrane fluidity and permeability. Specific molecular targets and pathways are not well-characterized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C20H36O12

Molecular Weight

468.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19-,20+/m1/s1

InChI Key

NMVDZWILYFXVBZ-PQJCEUABSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O

Canonical SMILES

CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O

Origin of Product

United States

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